![molecular formula C8H10BrN5 B13071244 4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains two pyrazole rings Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the bromination of pyrazole derivatives. One common method is the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a de-brominated pyrazole compound.
Aplicaciones Científicas De Investigación
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The exact mechanism of action of 4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom can form halogen bonds with amino acid residues, enhancing binding affinity and specificity . The pyrazole rings can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with a single pyrazole ring.
1-(4-Bromophenyl)-1H-pyrazole: Contains a phenyl group instead of an ethyl-pyrazole moiety.
4-Bromo-3,5-dimethyl-1H-pyrazole: Features additional methyl groups on the pyrazole ring.
Uniqueness
4-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which can enhance its binding interactions and biological activity. The presence of the ethyl linker provides additional flexibility and spatial orientation, potentially improving its efficacy in various applications.
Propiedades
Fórmula molecular |
C8H10BrN5 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
4-bromo-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
Clave InChI |
IQCQWLYJPRXBAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
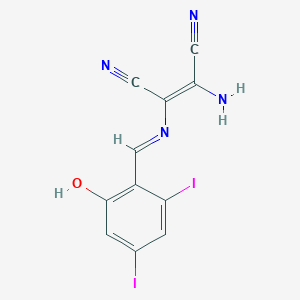
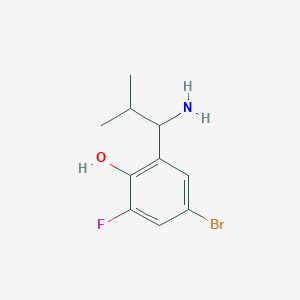

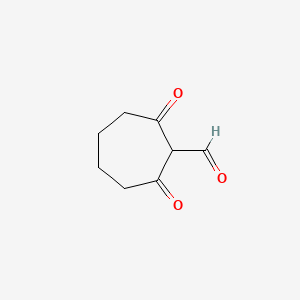
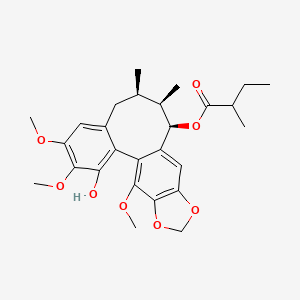
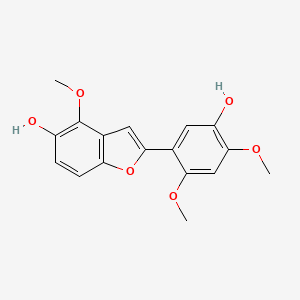
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)


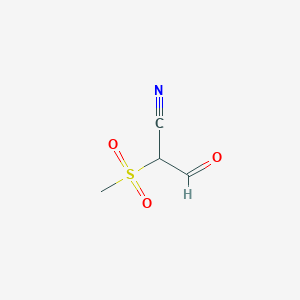
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
